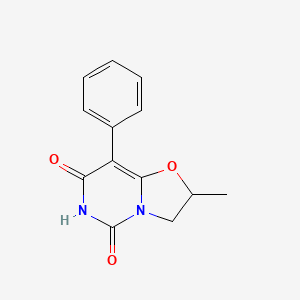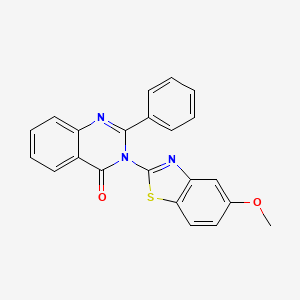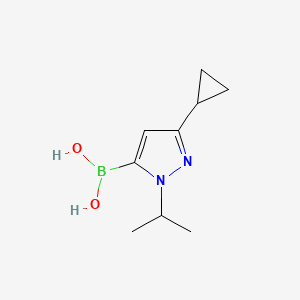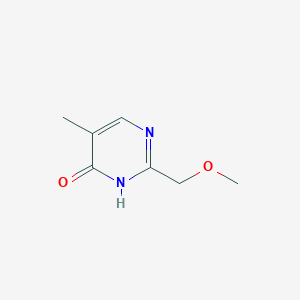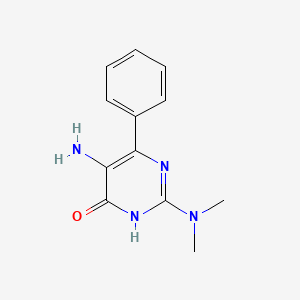![molecular formula C9H12N4O3S B12923046 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one CAS No. 75128-77-7](/img/structure/B12923046.png)
9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one is a synthetic organic compound known for its stability and selectivity. It is used as an intermediate in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one typically involves the reaction of 2-(methylthio)-1H-purin-6(9H)-one with 2-chloroethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with simplified structures.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-fluorene: Another synthetic organic compound with different functional groups and properties.
2-(Methylthio)-1H-purin-6(9H)-one: A precursor in the synthesis of 9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one.
Uniqueness
9-((2-Hydroxyethoxy)methyl)-2-(methylthio)-1H-purin-6(9H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stability and selectivity make it a valuable intermediate in various synthetic and research applications .
Properties
CAS No. |
75128-77-7 |
|---|---|
Molecular Formula |
C9H12N4O3S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
9-(2-hydroxyethoxymethyl)-2-methylsulfanyl-1H-purin-6-one |
InChI |
InChI=1S/C9H12N4O3S/c1-17-9-11-7-6(8(15)12-9)10-4-13(7)5-16-3-2-14/h4,14H,2-3,5H2,1H3,(H,11,12,15) |
InChI Key |
OYOUFKMYGOACSO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)N=CN2COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)

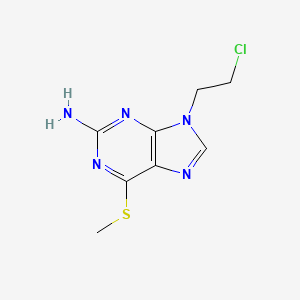

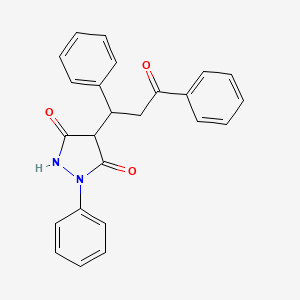
![4-Bromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B12922997.png)
![8-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12923001.png)
